(cyclopent-3-en-1-yl)methanaminehydrochloride

Description

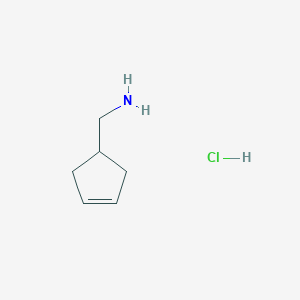

(cyclopent-3-en-1-yl)methanamine hydrochloride is a bicyclic amine salt comprising a cyclopentene ring substituted with a methylamine group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₀N·HCl (exact mass: 135.12 g/mol + 36.46 g/mol = 171.58 g/mol), though the precise structural configuration depends on the double bond position (cyclopent-3-en-1-yl) . This compound is primarily utilized in pharmaceutical and materials science research, serving as a precursor for synthesizing bioactive molecules or ligands in catalysis. Its hydrochloride form enhances solubility and stability for practical applications .

Properties

IUPAC Name |

cyclopent-3-en-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1-2,6H,3-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBVMWJKTWCORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopent-3-en-1-yl)methanamine hydrochloride typically involves the reaction of cyclopent-3-en-1-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

Starting Material: Cyclopent-3-en-1-ylmethanamine

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution and reaction.

Industrial Production Methods

In an industrial setting, the production of (cyclopent-3-en-1-yl)methanamine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(cyclopent-3-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(cyclopent-3-en-1-yl)methanamine hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (cyclopent-3-en-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Positional Isomerism : The double bond position (2-en vs. 3-en) affects reactivity and steric interactions. For instance, (cyclopent-2-en-1-yl)methanamine hydrochloride (CID 13040869) exhibits distinct electronic properties due to conjugation differences, influencing its utility in asymmetric synthesis .

- Aromatic Substitution : Introducing a 3-chlorophenyl group (C₁₃H₁₇Cl₂N) adds bulk and electron-withdrawing effects, which may enhance binding affinity in receptor-targeted drug design .

- Saturation : Cyclopentanemethylamine hydrochloride (saturated ring) lacks π-electrons, reducing susceptibility to oxidation compared to unsaturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.